Tau Peptide (245-274) (Repeat 1 Domain) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

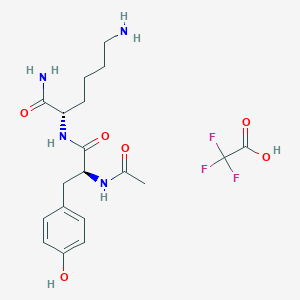

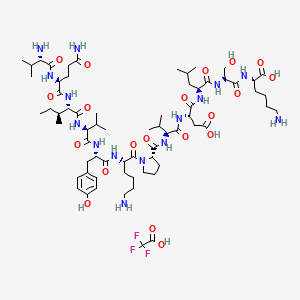

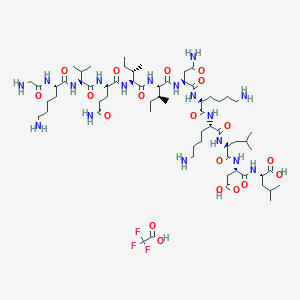

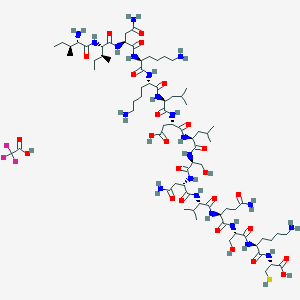

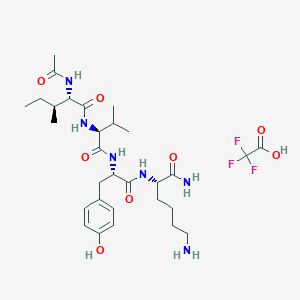

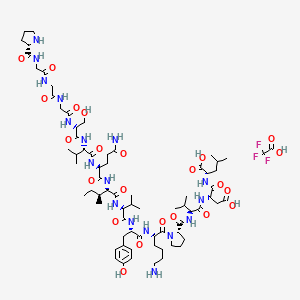

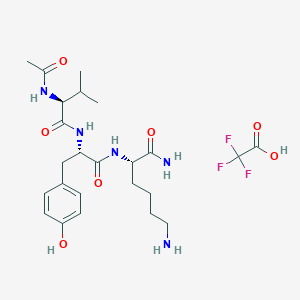

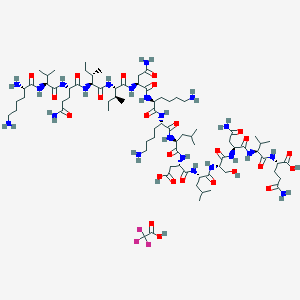

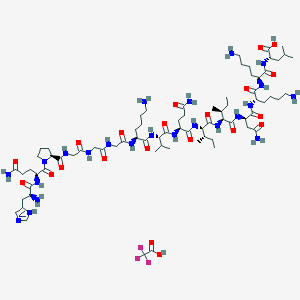

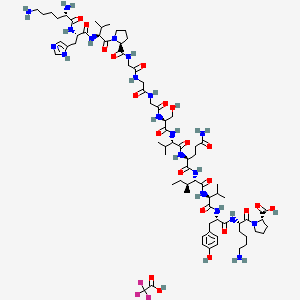

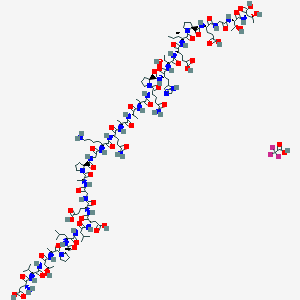

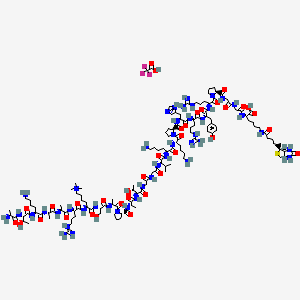

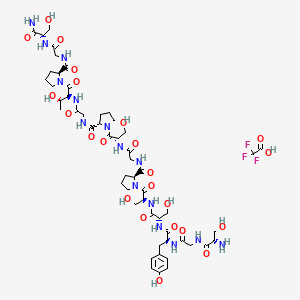

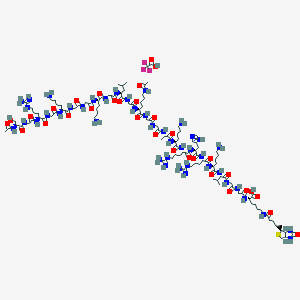

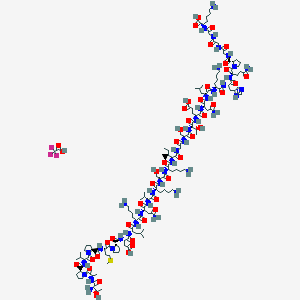

Tau Peptide (245-274) (Repeat 1 Domain) is a synthetic peptide with the sequence H-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH . This sequence is adjacent to the aggregating PHF6* motif (VQIINK) in PHF-tau .

Synthesis Analysis

In PHF-tau, N-methylation of Lys²⁵⁴ and Lys²⁶⁷ and phosphorylation of Ser²⁶² was detected . If not methylated, Lys²⁵⁴ is an ubiquitinylation site .Molecular Structure Analysis

The molecular weight of Tau Peptide (245-274) (Repeat 1 Domain) Trifluoroacetate is 3129.63 . Its chemical formula is C₁₃₆H₂₃₀N₄₀O₄₂S .Physical And Chemical Properties Analysis

The salt form of Tau Peptide (245-274) (Repeat 1 Domain) is Trifluoroacetate . It has a molecular weight of 3129.63 and a chemical formula of C₁₃₆H₂₃₀N₄₀O₄₂S . The peptide should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

The Tau Peptide (245-274) (Repeat 1 Domain) is often used in research related to Alzheimer’s disease . This peptide is a part of the Tau protein, which is a microtubule-associated protein (MAP) involved in the pathogenesis of Alzheimer’s disease .

Microtubule-Associated Protein (MAP) Studies

Tau proteins, including the Tau Peptide (245-274) (Repeat 1 Domain), belong to the MAP family . These proteins are crucial for the stability of neuronal microtubules, and their study can provide insights into the functioning of neurons.

Protein Aggregation Studies

The Tau Peptide (245-274) (Repeat 1 Domain) is adjacent to the aggregating PHF6* motif (VQIINK) . Therefore, it can be used in studies focusing on protein aggregation, a process that is implicated in several neurodegenerative diseases.

Post-Translational Modification Studies

In PHF-tau, N-methylation of Lys²⁵⁴ and Lys²⁶⁷ and phosphorylation of Ser²⁶² was detected . If not methylated, Lys²⁵⁴ is an ubiquitinylation site . Thus, this peptide can be used to study these post-translational modifications.

Peptide Conformation Studies

During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation . Its conformation remained unchanged . The peptide maintained the same random structure under both acidic and neutral conditions .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H230N40O42S.C2HF3O2/c1-15-72(10)109(129(210)150-64-103(187)154-91(65-177)123(204)172-110(75(13)180)131(212)159-81(40-42-104(188)189)114(195)165-88(57-98(143)182)119(200)162-85(54-68(2)3)116(197)155-77(30-16-21-44-137)111(192)164-87(56-76-60-146-67-151-76)118(199)160-82(39-41-97(142)181)133(214)174-50-26-35-93(174)124(205)149-62-101(185)147-61-100(184)148-63-102(186)153-84(136(217)218)34-20-25-48-141)171-115(196)80(33-19-24-47-140)157-122(203)92(66-178)168-113(194)79(32-18-23-46-139)158-130(211)107(70(6)7)169-121(202)89(58-99(144)183)166-112(193)78(31-17-22-45-138)156-117(198)86(55-69(4)5)163-120(201)90(59-105(190)191)167-126(207)94-36-28-51-175(94)134(215)83(43-53-219-14)161-125(206)95-37-29-52-176(95)135(216)108(71(8)9)170-127(208)96-38-27-49-173(96)132(213)73(11)152-128(209)106(145)74(12)179;3-2(4,5)1(6)7/h60,67-75,77-96,106-110,177-180H,15-59,61-66,137-141,145H2,1-14H3,(H2,142,181)(H2,143,182)(H2,144,183)(H,146,151)(H,147,185)(H,148,184)(H,149,205)(H,150,210)(H,152,209)(H,153,186)(H,154,187)(H,155,197)(H,156,198)(H,157,203)(H,158,211)(H,159,212)(H,160,199)(H,161,206)(H,162,200)(H,163,201)(H,164,192)(H,165,195)(H,166,193)(H,167,207)(H,168,194)(H,169,202)(H,170,208)(H,171,196)(H,172,204)(H,188,189)(H,190,191)(H,217,218);(H,6,7)/t72-,73-,74+,75+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,106-,107-,108-,109-,110-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPBAIQVQTXAZ-YMASDBPESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H231F3N40O44S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3243.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tau Peptide (245-274) (Repeat 1 Domain) Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.